The Propionate Ester of Erythromycin: A Technical Guide to its Discovery, History, and Scientific Foundation
The Propionate Ester of Erythromycin: A Technical Guide to its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic discovered in 1952, has been a cornerstone in the treatment of various bacterial infections.[1] Its acid lability and variable oral absorption led to the development of ester prodrugs, among which erythromycin propionate has proven to be a significant advancement. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of erythromycin propionate. It details its chemical synthesis, mechanism of action, antimicrobial activity, and pharmacokinetic profile. Furthermore, this guide outlines the experimental protocols for key assays and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Discovery and History
The journey of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from the province of Iloilo. These samples were sent to his employer, Eli Lilly and Company, where in 1952, a research team led by J. M. McGuire isolated a new antibiotic from a strain of Streptomyces erythreus (now known as Saccharopolyspora erythraea).[1][2] This new compound was named erythromycin.
While erythromycin demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, its base form was unstable in gastric acid, leading to unpredictable oral bioavailability.[3] To overcome this limitation, researchers focused on creating more stable ester derivatives. This led to the development of erythromycin 2'-propionate, an esterification at the 2'-hydroxyl group of the desosamine sugar.[4][5] This modification protected the antibiotic from acid degradation in the stomach. The lauryl sulfate salt of erythromycin propionate, known as erythromycin estolate, was subsequently developed and introduced, showing improved absorption characteristics.[6][7] Upon absorption, the inactive ester is hydrolyzed by plasma esterases to release the active erythromycin base.[7]
Chemical and Physical Properties
Erythromycin propionate is a white to slightly yellow crystalline powder.[8] It is sparingly soluble in water but freely soluble in organic solvents like ethanol and acetone.[9] The propionyl ester is more lipophilic than the parent erythromycin base, which contributes to its enhanced absorption.
| Property | Value | Reference |
| Chemical Formula | C40H71NO14 | [10] |
| Molecular Weight | 790.00 g/mol | [10] |
| CAS Number | 134-36-1 | [11] |
| Melting Point | 190–193 °C | [8] |
| Appearance | White to light yellow crystalline powder | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [9] |
Synthesis and Production
The industrial production of erythromycin involves the fermentation of Saccharopolyspora erythraea. The addition of propionate to the fermentation medium has been shown to stimulate the production of erythromycin.[11] Following fermentation, the erythromycin base is extracted and purified.
The synthesis of erythromycin 2'-propionate is achieved through the selective esterification of the 2'-hydroxyl group of the desosamine sugar of the erythromycin molecule with propionic acid or a reactive derivative like propionic anhydride.
Experimental Workflow: Production and Purification of Erythromycin
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibacterial activity of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of 2′-Esters of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin Estolate | C52H97NO18S | CID 441371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2016204656A1 - Method for producing an erythromycin pharmaceutical composition - Google Patents [patents.google.com]
- 8. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Erythromycin 2'-Propionate | TargetMol [targetmol.com]
- 11. US2809151A - Process for producing erythromycin - Google Patents [patents.google.com]
